2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide
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Overview
Description
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide is a synthetic organic compound that features a pyrrolidinone ring, a benzyl group, and a chloroacetamide moiety
Mechanism of Action
Target of Action
The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide” contains a pyrrolidine ring, which is a common structural feature in many biologically active compounds .
Mode of Action
Without specific information on the compound, it’s difficult to describe its exact mode of action. The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage , which could influence its interaction with biological targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to different biological profiles .
Action Environment
The steric environment can influence the biological activity of compounds with a pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, are biologically active and exhibit psychotropic and cerebroprotective effects . These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .
Cellular Effects
Related compounds, such as piracetam, influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .
Molecular Mechanism
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
The dosage effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide in animal models are not well-documented. Related compounds, such as piracetam, have been studied. For example, piracetam has an extremely low acute toxicity, with an LD50 of 5.6 g/kg for rats and 20 g/kg for mice .
Metabolic Pathways
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Transport and Distribution
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Subcellular Localization
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide typically involves the reaction of chloroacetamide with a benzylamine derivative that contains a pyrrolidinone ring. One common method involves the following steps:
Starting Materials: Chloroacetamide and 4-(2-oxopyrrolidin-1-yl)benzylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.
Procedure: The chloroacetamide is added to a solution of the benzylamine derivative in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new amides, thioethers, or ethers.
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A nootropic compound with a similar pyrrolidinone structure but lacking the chloroacetamide moiety.
Phenotropil: Another nootropic with a pyrrolidinone ring, known for its cognitive-enhancing effects.
2-chloro-N-benzylacetamide: Similar in structure but without the pyrrolidinone ring.
Uniqueness
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide is unique due to the combination of its chloroacetamide and pyrrolidinone moieties, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHGYIVPDNUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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